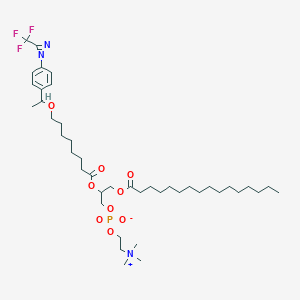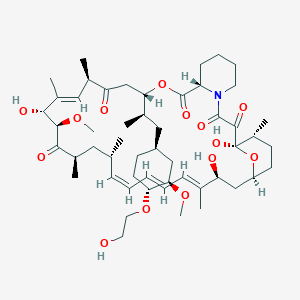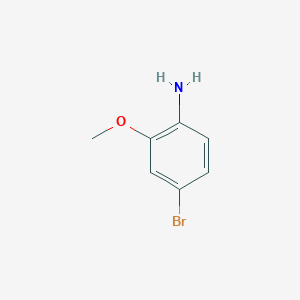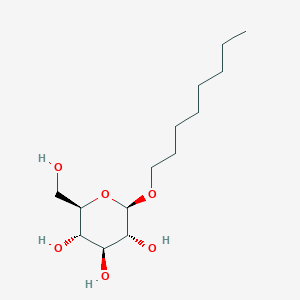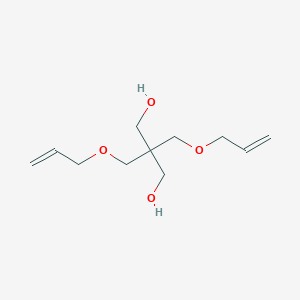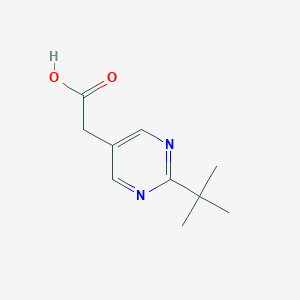
(2-tert-Butylpyrimidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-Butylpyrimidin-5-yl)acetic acid, also known as TBPYAA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of (2-tert-Butylpyrimidin-5-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and growth. (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have both biochemical and physiological effects. Biochemically, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to inhibit the activity of thymidylate synthase, which can lead to the inhibition of cancer cell growth. Physiologically, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have antitumor activity and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-tert-Butylpyrimidin-5-yl)acetic acid is its high yield and good purity, which makes it suitable for use in various lab experiments. One limitation of (2-tert-Butylpyrimidin-5-yl)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-tert-Butylpyrimidin-5-yl)acetic acid. One direction is the development of new materials and catalysts using (2-tert-Butylpyrimidin-5-yl)acetic acid as a ligand for metal ions. Another direction is the further study of (2-tert-Butylpyrimidin-5-yl)acetic acid's antitumor activity and its potential use in cancer treatment. Additionally, the mechanism of action of (2-tert-Butylpyrimidin-5-yl)acetic acid needs to be further elucidated to fully understand its potential applications.
Synthesemethoden
(2-tert-Butylpyrimidin-5-yl)acetic acid can be synthesized through a multistep process involving the reaction of tert-butylacetic acid with 2-amino-4,6-dimethylpyrimidine. The resulting product is then subjected to various purification techniques to obtain the final (2-tert-Butylpyrimidin-5-yl)acetic acid compound. This synthesis method has been optimized and improved over time, resulting in a high yield of (2-tert-Butylpyrimidin-5-yl)acetic acid with good purity.
Wissenschaftliche Forschungsanwendungen
(2-tert-Butylpyrimidin-5-yl)acetic acid has been studied extensively for its potential application in various fields such as drug discovery, material science, and catalysis. In drug discovery, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have antitumor activity and can inhibit the growth of cancer cells. (2-tert-Butylpyrimidin-5-yl)acetic acid has also been studied for its ability to act as a ligand for metal ions, which can be used in the development of new materials and catalysts.
Eigenschaften
CAS-Nummer |
122936-54-3 |
|---|---|
Produktname |
(2-tert-Butylpyrimidin-5-yl)acetic acid |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(2-tert-butylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9-11-5-7(6-12-9)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
OZQAMCDSVSENHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)CC(=O)O |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C=N1)CC(=O)O |
Synonyme |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



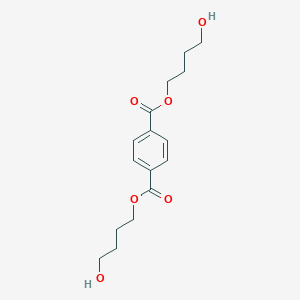
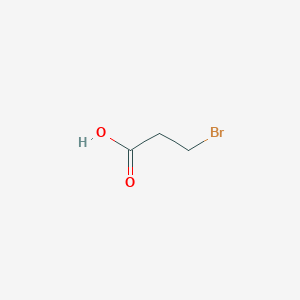

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)
